2alpha-Methyl-19-nortestosterone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

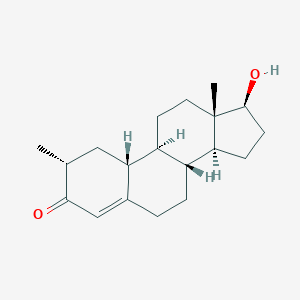

17beta-hydroxy-2alpha-methylestr-4-en-3-one is a 3-oxo Delta(4)-steroid that is estr-4-ene substituted by a beta-hydroxy group at position 17 and an alpha-methyl group at position 2. It is a 3-oxo-Delta(4) steroid and a 17beta-hydroxy steroid. It derives from a hydride of an estrane.

Applications De Recherche Scientifique

Male Contraception

MENT has been investigated as a potential male contraceptive due to its ability to suppress spermatogenesis effectively. A clinical trial demonstrated that subdermal implants of MENT acetate could inhibit sperm production in a dose-dependent manner. The study involved 35 normal volunteers who received varying doses of MENT implants over extended periods. Results indicated that higher doses led to significant reductions in testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels, ultimately resulting in azoospermia in several subjects .

| Dose Group | Number of Subjects | Azoospermia Observed | Oligozoospermia Observed |

|---|---|---|---|

| 1 Implant | 12 | 0 | 0 |

| 2 Implants | 11 | 2 | 4 |

| 4 Implants | 12 | 8 | 1 |

This study indicates that MENT could serve as a long-acting contraceptive method for men, demonstrating its potential utility in reproductive health .

Hormone Replacement Therapy

In addition to its contraceptive potential, MENT is being explored for use in hormone replacement therapy (HRT) for men with low testosterone levels. Its high potency and reduced risk of conversion to dihydrotestosterone (DHT) make it an attractive option for HRT, potentially minimizing side effects commonly associated with traditional testosterone therapies .

Toxicology Studies

Research has also focused on the safety profile of MENT, particularly concerning liver toxicity. A study using rabbits as a model assessed the hepatotoxic effects of various synthetic androgens, including MENT. The findings suggested that while MENT did exhibit some liver enzyme elevation indicative of toxicity, the effects were less severe compared to other known hepatotoxicants like methyltestosterone . This research is essential for establishing safe dosage guidelines for clinical applications.

Neuroprotection and Myelin Repair

Recent studies have highlighted the neuroprotective properties of MENT, particularly in promoting myelin repair. Research indicates that at contraceptive doses, MENT can stimulate myelin repair similarly to testosterone or DHT, suggesting potential applications in treating neurodegenerative conditions or injuries affecting myelin sheaths .

Comparative Analysis with Other Androgens

The following table summarizes the relative potency and biological activity of MENT compared to other synthetic androgens:

| Compound | EC50 (nM) | Androgenic Activity | Anabolic Activity |

|---|---|---|---|

| Dihydrotestosterone (DHT) | 0.11 | High | Moderate |

| Testosterone | 0.657 | Moderate | High |

| Nandrolone | 0.301 | Moderate | High |

| 2alpha-Methyl-19-nortestosterone (MENT) | 0.97 | High | High |

MENT exhibits high androgenic activity comparable to DHT and testosterone, making it suitable for both therapeutic and performance-enhancing applications .

Propriétés

Numéro CAS |

1092-04-2 |

|---|---|

Formule moléculaire |

C19H28O2 |

Poids moléculaire |

288.4 g/mol |

Nom IUPAC |

(2R,8R,9S,10R,13S,14S,17S)-17-hydroxy-2,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h10-11,13-16,18,21H,3-9H2,1-2H3/t11-,13+,14-,15+,16+,18+,19+/m1/s1 |

Clé InChI |

KJERLNHLVKUCEM-VMBOHXENSA-N |

SMILES |

CC1CC2C3CCC4(C(C3CCC2=CC1=O)CCC4O)C |

SMILES isomérique |

C[C@@H]1C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C |

SMILES canonique |

CC1CC2C3CCC4(C(C3CCC2=CC1=O)CCC4O)C |

Key on ui other cas no. |

1092-04-2 |

Synonymes |

Estr-4-en-3-one, 17.beta.-hydroxy-2.alpha.-methyl- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.